N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features may allow it to interact with specific biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The oxadiazole ring is known for its bioactivity, and modifications of this compound could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The compound may also interfere with metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
- N-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
- N-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide
Comparison: Compared to its analogs, N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions. The methyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility. Each analog may exhibit different properties and applications based on the substituents on the phenyl ring.
Properties
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-12-18(24)21-17-11-6-5-10-16(17)20-22-19(23-25-20)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDHSUGQQHIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.